molecular formula C13H12N4O2 B11039692 1-acetyl-4-(1H-indazol-7-ylamino)-1,5-dihydro-2H-pyrrol-2-one

1-acetyl-4-(1H-indazol-7-ylamino)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11039692
M. Wt: 256.26 g/mol
InChI Key: VOUQJFCWWNJVKV-UHFFFAOYSA-N
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Description

1-acetyl-4-(1H-indazol-7-ylamino)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core substituted with an acetyl group and an indazol-7-ylamino moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-4-(1H-indazol-7-ylamino)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions to form the pyrrol-2-one ring.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the Indazol-7-ylamino Moiety: This step involves the nucleophilic substitution reaction where the indazole derivative is reacted with the pyrrol-2-one intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-4-(1H-indazol-7-ylamino)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-acetyl-4-(1H-indazol-7-ylamino)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-acetyl-4-(1H-indazol-7-ylamino)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety may play a crucial role in binding to these targets, while the pyrrol-2-one core can influence the overall activity and selectivity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the indazole moiety and the acetyl group can lead to distinct interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

1-acetyl-3-(1H-indazol-7-ylamino)-2H-pyrrol-5-one

InChI

InChI=1S/C13H12N4O2/c1-8(18)17-7-10(5-12(17)19)15-11-4-2-3-9-6-14-16-13(9)11/h2-6,15H,7H2,1H3,(H,14,16)

InChI Key

VOUQJFCWWNJVKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=CC1=O)NC2=CC=CC3=C2NN=C3

Origin of Product

United States

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